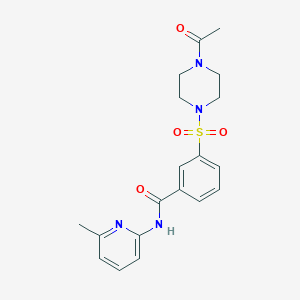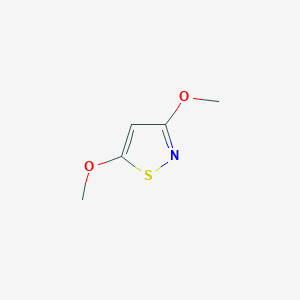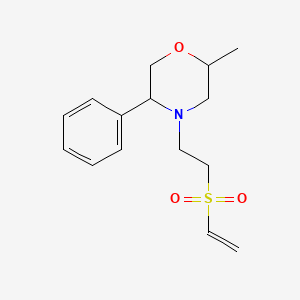![molecular formula C20H23N3O B2715078 1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine CAS No. 1332116-53-6](/img/structure/B2715078.png)
1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine is a complex organic compound featuring a piperidine ring, an oxazole ring, and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the naphthyl group via a Friedel-Crafts acylation. The piperidine ring is then attached through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.
Chemical Reactions Analysis
Types of Reactions: 1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole or naphthyl rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the piperidine or oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The oxazole and naphthyl groups contribute to its binding affinity and specificity, while the piperidine ring may influence its pharmacokinetic properties.
Comparison with Similar Compounds
- 1-{[5-Methyl-2-(2-phenyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine
- 1-{[5-Methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine
Uniqueness: 1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine is unique due to the presence of the naphthyl group, which can enhance its binding interactions and biological activity compared to similar compounds with different substituents.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14-19(13-23-10-8-18(21)9-11-23)22-20(24-14)17-7-6-15-4-2-3-5-16(15)12-17/h2-7,12,18H,8-11,13,21H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARATMQPWVHKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CN4CCC(CC4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-methoxypropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2714995.png)
![8-(2-ethylphenyl)-3-(3-hydroxypropyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714996.png)


![3-[(4-chlorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2715001.png)
![1-(4-{4-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperazin-1-yl}phenyl)ethan-1-one](/img/structure/B2715002.png)

![3-tert-butyl-1-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}urea](/img/structure/B2715010.png)
![{2-aminospiro[3.3]heptan-2-yl}methanol hydrochloride](/img/structure/B2715011.png)
![3-(2-methylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2715012.png)

![2-(4-fluorophenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2715015.png)

![2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2715018.png)
